Glidobactin C is a member of the glidobactin family, which are bioactive compounds known for their antibiotic properties. These compounds are derived from specific bacterial sources and exhibit significant cytotoxicity against various cancer cell lines. Glidobactin C, like its counterparts, is characterized by its complex molecular structure and unique biosynthetic origins.
Glidobactin C is primarily produced by the soil bacterium Polyangium brachysporum. This organism is notable for its ability to synthesize various glidobactin compounds through a nonribosomal peptide synthetase pathway. The production of glidobactins can be influenced by the nutrient medium, particularly the presence of fatty acid esters, which play a crucial role in the biosynthesis of these compounds .
Glidobactin C belongs to the class of peptide antibiotics, specifically categorized as nonribosomal peptides. These compounds are synthesized by nonribosomal peptide synthetases, which facilitate the assembly of amino acids into peptide chains without the involvement of ribosomes. Glidobactins are recognized for their proteasome-inhibiting activities, making them significant in pharmacological research .
The synthesis of glidobactin C involves complex biochemical pathways primarily executed by Polyangium brachysporum. The biosynthesis typically includes several enzymatic steps facilitated by nonribosomal peptide synthetases. Key components in the synthesis include:
The synthesis process can be divided into distinct phases:
The technical challenges in synthesizing glidobactins include managing lactonization reactions and ensuring high yields during ring closure processes .
The molecular structure of glidobactin C is characterized by a complex arrangement of amino acids and fatty acid moieties. It features a cyclic structure that contributes to its biological activity. The core structure includes:
The molecular formula and specific structural data for glidobactin C have been studied extensively, revealing insights into its stereochemistry and functional capabilities. Detailed spectroscopic data (NMR, MS) provide further elucidation of its structure .
Glidobactin C undergoes various chemical reactions that are crucial for its biosynthesis and functionality:
The acylation process involves specific enzymes that facilitate the attachment of fatty acid chains to the amino acid residues within the peptide structure. Managing these reactions requires careful control over reaction conditions to minimize side reactions such as lactonization .
Glidobactin C exerts its biological effects primarily through inhibition of the proteasome, a key component in cellular protein degradation pathways.
Studies indicate that glidobactins exhibit selective inhibition patterns against various cancer cell lines, showcasing their potential as therapeutic agents in oncology .
Relevant data on melting points, boiling points, and spectral properties (UV-Vis, IR) provide insights into its physical and chemical behavior under different conditions .
Glidobactin C has garnered attention in several scientific fields:
The ongoing research into glidobactins highlights their significance in understanding complex biological processes and developing novel therapeutic strategies .
Glidobactin C (GlbC) emerged as a significant natural product through targeted discovery approaches in the early 2020s. It was first isolated from Burkholderiales strain DSM 7029 (formerly Polyangium brachysporum) using an innovative competitive activity-based protein profiling (ABPP) strategy. Researchers employed a syringolin A-derived chemical probe to screen complex metabolite extracts, enabling the identification of GlbC as a potent proteasome inhibitor within a library of microbial natural products [5]. This discovery built upon earlier identification of glidobactin A in the 1980s from soil-derived Burkholderia spp., but GlbC distinguished itself through superior target selectivity and cellular permeability [7] [8]. The compound’s structural elucidation relied on high-resolution mass spectrometry and NMR spectroscopy, confirming it as a member of the syrbactin family with a unique N-acyl side chain configuration [5].
Glidobactin C’s identification exemplifies the shift toward targeted methodologies in natural product research. Unlike traditional bioactivity-guided fractionation, the ABPP approach leveraged mechanistic knowledge of proteasome inhibition to bypass rediscovery of common scaffolds. This technique proved essential for detecting GlbC despite its low abundance in crude extracts, highlighting how probe-based screening accelerates the discovery of structurally novel bioactive metabolites [5] [6].
Table 1: Discovery Timeline of Glidobactin C
Year | Milestone | Significance |
---|---|---|
1988 | Isolation of glidobactin A | First glidobactin described |
2020 | Competitive ABPP screening | Glidobactin C identified from Burkholderiales |
2020 | Structural characterization | N-acyl variation and macrolactam confirmed |
2022 | Subunit selectivity profiling | β2/β5 dual inhibition mechanism elucidated |
Glidobactin C belongs to the syrbactin superfamily, a class of microbial proteasome inhibitors characterized by a 12-membered macrolactam ring and an α,β-unsaturated amide warhead. This family comprises three primary subclasses:
Glidobactin C’s structure consists of three key elements:
Biosynthetically, glidobactins arise from a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) assembly line. The initiation module GlbF activates threonine and catalyzes N-acylation using fatty acyl-CoA donors (e.g., 2(Ε),4(Ε)-decadienoyl-CoA), a mechanism validated through heterologous expression in E. coli [3] [7]. This direct CoA-dependent acylation distinguishes glidobactin biosynthesis from syringolin pathways, which utilize amino acid-derived starters.
Table 2: Structural Features of Syrbactin Subclasses
Subclass | N-Terminal Modification | Core Amino Acids | Warhead |
---|---|---|---|
Syringolins | Ureido-valine | Val-Dhb/Lys-Val | α,β-unsaturated amide |
Glidobactins | Diene fatty acyl | Thr/4-OH-Lys/Δ2-enoic acid | α,β-unsaturated amide |
Cepafungins | Variable acyl | Dhb/Arg/Δ2-enoic acid | α,β-unsaturated amide |
Table 3: Fatty Acid Chain Variation in Glidobactins
Compound | Fatty Acid Chain | Length | Bioactivity (IC₅₀ ChT-L) |
---|---|---|---|
Glidobactin A | 2(Ε),4(Ε)-Dodecadienoyl | C12 | 0.004 µM (MM1.S cells) |
Glidobactin C | 2(Ε),4(Ε)-Decadienoyl | C10 | 0.0029 µM (human CP) |
Glidobactin C irreversibly inhibits the 20S proteasome by covalently modifying catalytic β-subunits via Michael addition. Its Thr1-Oγ nucleophile attacks the α,β-unsaturated amide warhead, forming a stable ether linkage that blocks proteolytic activity [1] [7]. Unlike clinically used inhibitors (e.g., bortezomib), GlbC exhibits unprecedented subunit selectivity:
This dual-inhibition profile disrupts protein homeostasis in cancer cells more effectively than subunit-specific agents. By concurrently blocking β2 and β5 sites, GlbC suppresses Nrf1-mediated compensatory proteasome synthesis, a key resistance mechanism in malignancies like multiple myeloma [5] [10]. Cell-based assays demonstrate its efficacy against solid tumors and hematological cancers:
The compound’s moderate lipophilicity (logP ≈ 2.8) and molecular weight (< 1,000 Da) confer superior cell permeability compared to peptide-based inhibitors, enabling effective intracellular accumulation without transporters [5]. Engineered analogs like TIR-199—inspired by glidobactin’s scaffold—retain this permeability while enhancing potency, validating glidobactin C as a template for next-generation proteasome inhibitors [10].
Table 4: Proteasome Inhibition Profile of Glidobactin C
Proteasome Type | Subunit | IC₅₀ (nM) | Substrate Preference |
---|---|---|---|
Human constitutive | β5 | 2.9 | Chymotrypsin-like |
Human constitutive | β2 | >1000 | Trypsin-like |
Human immunoproteasome | β5i | 7.1 | Chymotrypsin-like |
Mouse immunoproteasome | β2i | 15 | Trypsin-like |
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